2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
2-benzyl-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-12H,13-15H2/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYRMMDKVLAOO-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridazinone ring system with two significant substituents: a benzyl group and a styryl group. The presence of these groups contributes to its biological activity.
Pharmacological Properties
Research indicates that pyridazinone derivatives exhibit a wide range of pharmacological activities, including:
- Antimicrobial Activity : Pyridazinones have been reported to possess antibacterial and antifungal properties. The structural modifications in this compound may enhance its effectiveness against various microbial strains .
- Anti-inflammatory Activity : Compounds in this class have shown significant anti-inflammatory effects. For instance, derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process .
- Analgesic Effects : Some studies suggest that this compound may exhibit analgesic properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), but with fewer side effects .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and pain pathways, such as COX and lipoxygenase (LOX) enzymes .
- Modulation of Cellular Signaling : It is believed that this compound can influence various signaling pathways in cells, potentially leading to reduced inflammation and pain perception .
- Antiplatelet Activity : Some derivatives have demonstrated the ability to inhibit platelet aggregation, which can be beneficial in preventing thrombotic events .
Case Studies
Several studies have investigated the biological activity of pyridazinones:
- Antimicrobial Efficacy : A study examined the antimicrobial properties of various pyridazinone derivatives against clinical isolates of bacteria and fungi. Results indicated that certain structural modifications enhanced antimicrobial potency significantly .
- Anti-inflammatory Research : In a controlled study on animal models, this compound displayed substantial anti-inflammatory effects when administered at specific dosages, reducing edema and pain markers effectively compared to control groups .
- Analgesic Properties : Clinical trials evaluating the analgesic effects of this compound showed promising results in pain management with minimal gastrointestinal side effects compared to traditional NSAIDs .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other pyridazinones:
| Biological Activity | This compound | Other Pyridazinones |
|---|---|---|
| Antimicrobial | Moderate effectiveness against specific strains | Varies widely |
| Anti-inflammatory | Significant inhibition of COX enzymes | Generally effective |
| Analgesic | Comparable to NSAIDs with fewer side effects | Varies widely |
| Antiplatelet | Effective in inhibiting platelet aggregation | Some derivatives show similar effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Structural Analogues and Their Key Features
Cardiotonic Activity
- These derivatives enhance myocardial contractility by elevating cAMP levels .
- CI-930: Exhibits selective PDE III inhibition (ED₅₀ = 0.6 µM) and superior efficacy to milrinone .
- MCI-154: Shows 2× greater inotropic activity than pimobendan in vivo, with additional vasodilatory effects .
Antihypertensive and Antiplatelet Effects
- 6-(4-Aminophenyl)pyridazinone derivatives: Inhibit collagen-induced platelet aggregation (IC₅₀ = 40× dihydroergotoxine) and correlate activity with substituent hydrophobicity .
- 2-Benzyl-6-styrylpyridazinone: The styryl group may enhance membrane permeability, but specific data on platelet aggregation are lacking .
Antiproliferative Activity
- 2-Methyl-6-styrylpyridazinone: Inhibits HCT116 colon cancer cell proliferation via undefined mechanisms, possibly involving kinase modulation .
- 2-Benzyl-6-styrylpyridazinone: No direct anticancer data, but the benzyl group could influence cytotoxicity .
Structure-Activity Relationship (SAR) Insights
- Position 6 Substitutions: Styryl groups (e.g., 2-benzyl-6-styryl) enhance π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .
- Position 2 Substitutions :
- Saturation of the Pyridazine Ring: 4,5-Dihydro derivatives (partial saturation) reduce metabolic degradation compared to fully unsaturated pyridazinones .
Preparation Methods
Friedel-Crafts Acylation and Cyclization
Methodology :
- Friedel-Crafts Acylation :
Cyclization with Hydrazine Hydrate :
Styryl and Benzyl Functionalization :
Table 1: Reaction Parameters for Friedel-Crafts Route
Direct N-Alkylation of Pyridazinone Precursors
Procedure :
- Synthesis of 6-Styryl-4,5-dihydro-3(2H)-pyridazinone :
- N-Benzylation :
Table 2: N-Alkylation Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium ethoxide | Ethanol | 80 | 6 | 85 |
| K₂CO₃ | DMF | 100 | 12 | 72 |
Multicomponent Reaction (MCR) Approach
Ultrasound-Assisted Synthesis :
- Components : Arenes, cyclic anhydrides, and arylhydrazines under ultrasound irradiation.
- Catalyst : 1-Butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃).
- Advantages : Reduced reaction time (30–60 minutes), yields >80%.
Example :
$$
\text{Benzene} + \text{Succinic anhydride} + \text{Benzylhydrazine} \xrightarrow{\text{Ultrasound}} \text{Target compound}
$$
Crystallographic and Spectroscopic Validation
- X-ray Diffraction : Confirms planar pyridazinone ring with dihedral angles of 85.7° between benzyl and styryl groups.
- ¹H/¹³C NMR : Key signals include δ 7.2–7.4 (styryl protons) and δ 4.3 (benzyl CH₂).
Table 3: Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.25 (m, 10H, Ar-H), δ 6.65 (d, J=16 Hz, 1H, CH=CH), δ 4.30 (s, 2H, N-CH₂) | |
| IR (KBr) | 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |
Challenges and Optimization
Q & A
Q. What synthetic methodologies are optimal for synthesizing 2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone?
The synthesis typically involves cyclocondensation reactions or coupling strategies. For example, styryl-substituted pyridazinones can be synthesized via Suzuki-Miyaura cross-coupling to introduce the styryl group . Optimization includes reflux conditions in polar aprotic solvents (e.g., DMF) with catalytic Pd(PPh₃)₄. Post-synthesis purification via recrystallization or column chromatography ensures high yields (>75%) and purity (>95%) .
Q. What analytical techniques validate the structural integrity of this compound?
Key methods include:
- 1H/13C NMR : Confirms substituent positions (e.g., benzyl protons at δ 4.2–4.5 ppm, styryl vinyl protons at δ 6.5–7.2 ppm) .
- X-ray crystallography : Resolves 3D molecular geometry, as demonstrated for analogs like 4-benzyl-6-phenyl derivatives (CCDC 1958029) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing .
Q. How do functional groups (e.g., styryl, benzyl) influence the compound's physicochemical properties?
The styryl group enhances π-π stacking with biological targets, while the benzyl moiety increases lipophilicity (logP ~2.8), as calculated for analogs . These groups also affect solubility; polar pyridazinone rings improve aqueous solubility (~50 µg/mL), whereas hydrophobic substituents reduce it .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiplatelet vs. cardiotonic effects)?
Contradictions arise from assay variability (e.g., ADP vs. collagen-induced platelet aggregation) or structural analogs. Strategies include:
- Dose-response profiling : Compare IC₅₀ values across assays (e.g., 10 µM for platelet inhibition vs. 1 µM for vasorelaxation) .
- Structural analogs : Test derivatives with modified styryl groups to isolate target-specific effects (e.g., 2-allyl-6-styryl analogs show reduced cardiotoxicity) .
- In silico docking : Identify binding affinities to receptors like PDE3A (cardiotonic) or P2Y12 (antiplatelet) .
Q. What computational approaches predict the bioactivity of this compound derivatives?
- QSAR modeling : Correlate substituent electronegativity with vasorelaxation activity (R² > 0.85 in select studies) .
- Molecular dynamics : Simulate interactions with thromboxane A2 synthase (TXAS) to optimize inhibitor binding .
- ADMET prediction : Estimate pharmacokinetics (e.g., bioavailability ~65% for methyl-substituted analogs) .
Q. How can crystallographic data guide the design of pyridazinone derivatives?
X-ray structures reveal:
- Hydrogen-bonding networks : The pyridazinone carbonyl (O1) forms intermolecular bonds with water, enhancing solubility .
- Torsional angles : Styryl group coplanarity (dihedral angle <10°) maximizes π-stacking in enzyme active sites .
Q. What pharmacological assays are critical for evaluating therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
